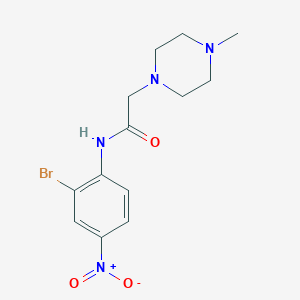
N-(2-bromo-4-nitrophenyl)-2-(4-methyl-1-piperazinyl)acetamide
Übersicht
Beschreibung
N-(2-bromo-4-nitrophenyl)-2-(4-methyl-1-piperazinyl)acetamide, also known as BNPPA, is a chemical compound that has gained significant interest in scientific research due to its potential applications in various fields. BNPPA is a derivative of 2-(4-methyl-1-piperazinyl)acetamide and contains a bromine and nitro group on the phenyl ring.
Wissenschaftliche Forschungsanwendungen
N-(2-bromo-4-nitrophenyl)-2-(4-methyl-1-piperazinyl)acetamide has been studied for its potential applications in various fields such as neuroscience, cancer research, and drug discovery. In neuroscience, N-(2-bromo-4-nitrophenyl)-2-(4-methyl-1-piperazinyl)acetamide has been shown to inhibit the activity of the neuronal nitric oxide synthase (nNOS) enzyme, which is involved in the regulation of neurotransmitter release. This inhibition of nNOS activity can have implications for the treatment of neurological disorders such as Parkinson's disease and Alzheimer's disease.
In cancer research, N-(2-bromo-4-nitrophenyl)-2-(4-methyl-1-piperazinyl)acetamide has been studied for its potential as a therapeutic agent. N-(2-bromo-4-nitrophenyl)-2-(4-methyl-1-piperazinyl)acetamide has been shown to inhibit the growth of cancer cells in vitro and in vivo by inducing apoptosis and inhibiting cell proliferation. The mechanism of action of N-(2-bromo-4-nitrophenyl)-2-(4-methyl-1-piperazinyl)acetamide in cancer cells is thought to be through the inhibition of the Akt/mTOR signaling pathway.
In drug discovery, N-(2-bromo-4-nitrophenyl)-2-(4-methyl-1-piperazinyl)acetamide has been studied as a scaffold for the development of new compounds with potential therapeutic applications. The unique structure of N-(2-bromo-4-nitrophenyl)-2-(4-methyl-1-piperazinyl)acetamide, with its bromine and nitro groups, makes it an attractive starting point for the development of new compounds with improved pharmacological properties.
Wirkmechanismus
The mechanism of action of N-(2-bromo-4-nitrophenyl)-2-(4-methyl-1-piperazinyl)acetamide is not fully understood, but it is thought to involve the inhibition of various enzymes and signaling pathways. In neuroscience, N-(2-bromo-4-nitrophenyl)-2-(4-methyl-1-piperazinyl)acetamide has been shown to inhibit the activity of nNOS, which is involved in the regulation of neurotransmitter release. In cancer cells, N-(2-bromo-4-nitrophenyl)-2-(4-methyl-1-piperazinyl)acetamide has been shown to inhibit the Akt/mTOR signaling pathway, which is involved in cell proliferation and survival.
Biochemical and Physiological Effects
The biochemical and physiological effects of N-(2-bromo-4-nitrophenyl)-2-(4-methyl-1-piperazinyl)acetamide are dependent on the specific application and concentration used. In neuroscience, N-(2-bromo-4-nitrophenyl)-2-(4-methyl-1-piperazinyl)acetamide has been shown to decrease the release of neurotransmitters such as dopamine and acetylcholine. In cancer cells, N-(2-bromo-4-nitrophenyl)-2-(4-methyl-1-piperazinyl)acetamide has been shown to induce apoptosis and inhibit cell proliferation.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using N-(2-bromo-4-nitrophenyl)-2-(4-methyl-1-piperazinyl)acetamide in lab experiments is its unique structure, which makes it an attractive starting point for the development of new compounds with potential therapeutic applications. However, one limitation is the low yield of N-(2-bromo-4-nitrophenyl)-2-(4-methyl-1-piperazinyl)acetamide during the synthesis process, which can make it difficult to obtain large quantities for use in experiments.
Zukünftige Richtungen
There are several future directions for the study of N-(2-bromo-4-nitrophenyl)-2-(4-methyl-1-piperazinyl)acetamide. One direction is the development of new compounds based on the structure of N-(2-bromo-4-nitrophenyl)-2-(4-methyl-1-piperazinyl)acetamide for the treatment of neurological disorders and cancer. Another direction is the investigation of the potential use of N-(2-bromo-4-nitrophenyl)-2-(4-methyl-1-piperazinyl)acetamide as a diagnostic tool for the detection of cancer cells. Additionally, further research is needed to fully understand the mechanism of action of N-(2-bromo-4-nitrophenyl)-2-(4-methyl-1-piperazinyl)acetamide and its potential applications in various fields.
Eigenschaften
IUPAC Name |
N-(2-bromo-4-nitrophenyl)-2-(4-methylpiperazin-1-yl)acetamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17BrN4O3/c1-16-4-6-17(7-5-16)9-13(19)15-12-3-2-10(18(20)21)8-11(12)14/h2-3,8H,4-7,9H2,1H3,(H,15,19) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VYIFOJQEKVWYJN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCN(CC1)CC(=O)NC2=C(C=C(C=C2)[N+](=O)[O-])Br | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17BrN4O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
357.20 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2-bromo-4-nitrophenyl)-2-(4-methylpiperazin-1-yl)acetamide | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![11-methyl-10,11,12,13-tetrahydro[1]benzothieno[3,2-e]bis[1,2,4]triazolo[4,3-a:4',3'-c]pyrimidine](/img/structure/B4142177.png)
![2-methyl-N-[2-(2-pyrimidin-2-yl-1,3-thiazol-4-yl)ethyl]-1-benzofuran-5-carboxamide](/img/structure/B4142182.png)
![{5-bromo-2-ethoxy-4-[(propylamino)methyl]phenoxy}acetonitrile hydrochloride](/img/structure/B4142189.png)
![3-methyl-N-(2-methyl-1-{4-methyl-5-[(2-oxo-2-phenylethyl)thio]-4H-1,2,4-triazol-3-yl}propyl)benzamide](/img/structure/B4142198.png)
![N-ethyl-12,15,15-trimethyl-N-phenyl-3,10-diazatetracyclo[10.2.1.0~2,11~.0~4,9~]pentadeca-2(11),3,5,7,9-pentaene-1-carboxamide](/img/structure/B4142204.png)
![N-[3-(1,3-benzoxazol-2-yl)-4-hydroxyphenyl]-1-phenylcyclopentanecarboxamide](/img/structure/B4142211.png)
![4-ethyl 2-methyl 5-[(1-adamantylacetyl)amino]-3-methyl-2,4-thiophenedicarboxylate](/img/structure/B4142213.png)
![2-({[4-(4-chlorophenyl)-5-(2-thienyl)-4H-1,2,4-triazol-3-yl]thio}methyl)-1,3-benzothiazole](/img/structure/B4142227.png)
![2-{[1-(2-chloro-4-fluorobenzyl)-4-piperidinyl]oxy}-4-methoxy-N-(2-methoxyethyl)benzamide](/img/structure/B4142240.png)

![N-(2-chlorophenyl)-4-{[2-(1,3-dioxo-1,3,3a,4,7,7a-hexahydro-2H-isoindol-2-yl)ethyl]amino}-3-nitrobenzamide](/img/structure/B4142251.png)
![3-({3-chloro-5-ethoxy-4-[(2-fluorobenzyl)oxy]benzyl}amino)-1-propanol hydrochloride](/img/structure/B4142255.png)
![N-(2,3-dimethylphenyl)-N'-{2-[4-(4-ethoxyphenyl)-1-piperazinyl]ethyl}thiourea](/img/structure/B4142260.png)